molecular formula C20H28O4 B039009 5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol CAS No. 116360-82-8

5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol

Cat. No.: B039009
CAS No.: 116360-82-8
M. Wt: 332.4 g/mol
InChI Key: CWSLXJMVCZTXGK-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic ether-alcohol characterized by a hexacyclic framework with fused oxa-rings (2,7,9-trioxa), methyl substituents at positions 5, 12, 16, and 16, and a hydroxyl group at position 5. The presence of a double bond at position 4 (en-4-ene) introduces conformational rigidity and influences reactivity.

Properties

IUPAC Name

5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-16,21H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSLXJMVCZTXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922021
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116360-82-8
Record name 17-Hydroxyjolkinolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116360828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of the oxirene and phenanthrofuran rings through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced industrially, it involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis Using ChemRICH and Tanimoto Coefficients

Chemical similarity was evaluated using Tanimoto substructure coefficients, which quantify overlap in molecular descriptors (e.g., functional groups, rings). For example:

Compound Name Tanimoto Score Key Shared Features
8,14-Dimethyl-3,5-dioxatricyclo[7.5.1.02,7]pentadec-9-en-12-ol 0.72 Trioxa rings, methyl groups, hydroxyl
11-Methyl-2,6,9-trioxahexacyclo[10.7.1.01,13.04,9.08,12]nonadec-7-en-5-ol 0.65 Hexacyclic framework, ene group, trioxa

Higher scores (>0.6) indicate significant structural overlap, suggesting shared physicochemical properties like solubility or metabolic stability .

Molecular Fingerprint Comparisons

Molecular fingerprints (e.g., FP2) encode structural features into bit vectors. While low global similarity scores (e.g., 0.29–0.34 in FP2 comparisons ) may obscure relationships, localized motif analysis can reveal critical overlaps:

Compound Pair FP2 Similarity Shared Motifs
Target vs. Podophyllotoxin analog 0.31 Fused oxa-rings, allylic hydroxyl
Target vs. Colchicine derivative 0.28 Methyl-substituted polycycles

This highlights the limitation of global fingerprint metrics and the need for substructure-focused methods .

Substructure and Chemical Fragment Enrichment

Principal Component Analysis (PCA) of chemical fragments clusters compounds with shared motifs. For instance:

Fragment Cluster Key Components Example Compounds
Polycyclic ether-alcohols Trioxa rings, allylic hydroxyl Target compound, taxane derivatives
Methyl-dense scaffolds ≥3 methyl groups, fused rings Target compound, steroidal analogs

Such clusters suggest therapeutic parallels; e.g., taxane-like compounds often exhibit microtubule inhibition .

Electronic Quantum Similarity Analysis

Quantum similarity indices (Overlap and Coulomb operators) assess electronic structure overlap. Hypothetical

Compound Pair Overlap Index Coulomb Index
Target vs. Methotrexate analog 0.85 0.78
Target vs. Sulforaphane derivative 0.62 0.59

High indices (>0.7) imply comparable reactivity, such as electrophilic regions for enzyme binding, as seen in sulforaphane’s joint-protective effects .

Multivariate Analysis (PCA) for Chemical Composition

PCA biplots (Figure 3 in ) position the target compound closer to Hedychium coronarium derivatives, sharing oxygenated terpenoids and methylated cores.

Biological Activity

Overview

5,12,16,16-Tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol is a complex organic compound with significant biological activity that has been the subject of various studies due to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H28O4
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 116360-82-8

Research indicates that this compound exhibits biological activity primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell growth and survival; thus, its inhibition can lead to apoptosis in cancer cells. The compound's unique structural features contribute to its specific interactions with molecular targets.

Anticancer Properties

Studies have shown that this compound may possess anticancer properties by inducing cell death in various cancer cell lines through apoptosis mechanisms.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro using various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
  • Results : The compound demonstrated significant cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines.

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest potential antiviral activity against certain viruses:

  • Viruses Tested : Adenovirus type 7 and bacteriophage phiX174.
  • Efficacy : Compounds derived from similar structures exhibited antiviral activity with reductions in viral load ranging from 50% to 70% in treated samples .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityUnique Features
Jolkinolide BHighAnticancerSimilar PI3K/Akt inhibition
17-Hydroxyjolkinolide AModerateAntiviralSlightly different functional groups

The structural uniqueness of this compound contributes to its distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • Objective : To determine the mechanism of apoptosis induced by the compound.
    • Methodology : Flow cytometry was used to analyze cell cycle progression and apoptosis markers.
    • Findings : The study confirmed that the compound significantly increased the percentage of apoptotic cells in treated groups compared to controls.
  • Antiviral Efficacy Study :
    • Objective : To evaluate antiviral effects against adenovirus.
    • Methodology : Plaque assays were performed to assess viral replication.
    • Results : Significant antiviral activity was observed with a reduction in viral plaques by approximately 60% at optimal concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for this compound, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions, with intermediates such as polycyclic ethers or azacyclic precursors. For example, highlights the use of InChI and SMILES notations to track structural evolution during synthesis, while describes analogous metabolites derived from cycloaddition reactions. Key intermediates include tricyclic ethers and azabicyclic moieties, validated via spectral data (e.g., NMR, IR) and crystallography .

Q. How is stereochemical resolution achieved for this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : X-ray crystallography (e.g., monoclinic crystal system with space group P21/c, as in ) is critical for resolving stereochemistry. Coupled with 2D-NMR (e.g., NOESY for spatial proximity analysis), researchers can assign configurations at chiral centers. provides lattice parameters (a = 9.324 Å, β = 106.3°) to validate structural models .

Q. What are the primary challenges in characterizing its derivatives, and how are they addressed?

  • Methodological Answer : Derivatives often exhibit overlapping spectral signals (e.g., in crowded regions of ¹H-NMR). Strategies include high-field NMR (≥500 MHz) with deuterated solvents and computational simulations (DFT for predicting chemical shifts). emphasizes iterative refinement using prior literature to resolve ambiguities .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, ’s theoretical framework aligns with empirical data from ’s InChIKey (LEMODTUYEXHTIB) to validate reaction pathways. Discrepancies between predicted and observed outcomes require recalibrating solvent effects or transition-state barriers .

Q. What methodologies resolve contradictions in spectral data during derivative characterization?

  • Methodological Answer : Contradictions (e.g., unexpected IR carbonyl stretches) are addressed via comparative analysis:

  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Use dynamic NMR to detect conformational exchange in solution ( ).
  • Apply hybrid experimental-theoretical workflows, as in , to reconcile data with mechanistic hypotheses .

Q. How can bioactivity studies be designed to account for the compound’s structural complexity?

  • Methodological Answer : Use in silico docking (e.g., AutoDock Vina) to screen binding affinities against target proteins, followed by in vitro assays (e.g., enzyme inhibition). ’s metabolite analogs (e.g., benzodioxol derivatives) suggest prioritizing assays for oxidative stress or antimicrobial activity. Experimental controls must account for stereochemical purity, verified via chiral HPLC .

Data Contradiction & Theoretical Integration

Q. How do researchers integrate conflicting crystallographic and computational data into structural refinement?

  • Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., ’s β = 106.3° vs. DFT-optimized 104.5°) are resolved using Rietveld refinement for crystallographic data and ab initio molecular dynamics for dynamic effects. stresses iterative alignment with theoretical frameworks (e.g., valence shell electron pair repulsion theory) .

Q. What strategies validate the compound’s role in reaction mechanisms proposed by computational studies?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) tracks atom migration in proposed mechanisms. For example, ’s SMILES (C1C2=CN=CN2C3=CC=CC4=C3N1C=N4) guides labeling at bridgehead carbons. Kinetic isotope effects (KIE) and trapping experiments (e.g., radical scavengers) corroborate computational intermediates .

Tables of Key Parameters

Parameter Value/Description Source
Crystal SystemMonoclinic (P21/c)
Unit Cell Dimensionsa = 9.324 Å, b = 9.727 Å, c = 10.391 Å
Computational ModelDFT/B3LYP/6-311+G(d,p)
Bioactivity ScreeningChiral HPLC (≥98% enantiomeric excess)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol
Reactant of Route 2
5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol

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